molecular formula C16H17ClN2O3S B3337644 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride CAS No. 728864-81-1

5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride

Cat. No.: B3337644
CAS No.: 728864-81-1
M. Wt: 352.8 g/mol
InChI Key: VUCCZJWWIKLNPQ-UHFFFAOYSA-N
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Description

5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C16H17ClN2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with piperidine-1-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .

Scientific Research Applications

5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein labeling .

Comparison with Similar Compounds

Uniqueness: The combination of the piperidine-1-carbonyl and naphthalene-1-sulfonyl groups in 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride provides unique reactivity and properties that are not present in the individual components. This makes it particularly valuable in research applications where specific reactivity is required .

Properties

IUPAC Name

5-(piperidine-1-carbonylamino)naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-23(21,22)15-9-5-6-12-13(15)7-4-8-14(12)18-16(20)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCCZJWWIKLNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175802
Record name 5-[(1-Piperidinylcarbonyl)amino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-81-1
Record name 5-[(1-Piperidinylcarbonyl)amino]-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Piperidinylcarbonyl)amino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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